LY 379268 disodium salt

Neuroscience Psychopharmacology Receptor Pharmacology

LY 379268 disodium salt is the preferred formulation for researchers requiring high systemic doses or chronic oral administration. Its aqueous solubility of 100 mM is 5-fold greater than the free acid, eliminating confounding formulation artifacts. This potent, selective mGlu2/3 agonist (EC50 2.69/4.48 nM) uniquely enables mGlu3-mediated neuroprotection studies, as validated in knockout models. Ideal for schizophrenia pathway research involving Rab GDI alpha modulation. Choose the disodium salt for reproducible, well-tolerated dosing.

Molecular Formula C7H7NNa2O5
Molecular Weight 231.11
Cat. No. B1191910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 379268 disodium salt
Synonyms(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid disodium salt
Molecular FormulaC7H7NNa2O5
Molecular Weight231.11
Structural Identifiers
SMILESN[C@@]1(C([O-])=O)CO[C@@]2([H])[C@@](C([O-])=O)([H])[C@]21[H].[Na+].[Na+]
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY 379268 disodium salt: A Potent and Selective mGlu2/3 Receptor Agonist for CNS Research


LY 379268 disodium salt is the disodium salt formulation of LY 379268, a highly potent, selective, and systemically active agonist for group II metabotropic glutamate receptors (mGlu2 and mGlu3) . The active parent compound, LY 379268, exhibits high affinity for these receptors, with reported EC50 values of 2.69 nM for human mGlu2 and 4.48 nM for human mGlu3 . This compound displays over 80-fold selectivity for group II receptors over group I and group III mGlu receptors and is widely used in preclinical research to investigate the role of these receptors in neurological and psychiatric disorders .

Critical Differences Among mGlu2/3 Agonists: Why LY 379268 Disodium Salt is Not Interchangeable with LY354740, MGS0028, or LY404039


Group II mGlu receptor agonists, including LY 379268, LY354740, MGS0028, and LY404039, exhibit significant differences in their potency at mGlu2 and mGlu3 receptors, their selectivity profiles, their brain penetration, and their specific in vivo pharmacodynamic effects. While these compounds all activate the same receptor class, their differential potencies and distinct biological activities—such as the ability to modulate specific proteins like Rab GDI [1] or alter regional c-Fos expression [2]—preclude their simple interchange. The choice of agonist is therefore not trivial; selecting the appropriate tool compound with a defined and quantified pharmacological profile is essential for generating reproducible and interpretable data in complex CNS disease models.

Quantifying the Differentiation of LY 379268 Disodium Salt: Head-to-Head Evidence Against Closest Comparators


Superior In Vitro Potency at mGlu2 and mGlu3 Receptors Compared to LY354740

LY 379268 demonstrates significantly greater potency at both group II mGlu receptor subtypes compared to the related agonist LY354740 (Eglumegad). A direct comparative analysis reports that LY 379268 is 5-fold more potent at mGlu2 and 16-fold more potent at mGlu3 than LY354740 [1].

Neuroscience Psychopharmacology Receptor Pharmacology

Differential In Vivo Pharmacodynamic Effect on Rab GDI Protein Expression Not Shared by LY354740

In a mouse model of schizophrenia, a 7-day treatment with LY 379268 (1 or 10 mg/kg, i.p.) reversed the increased levels of Rab GDIα protein in the hippocampus, an effect not observed with equal doses of LY354740 [1]. This indicates a distinct pharmacodynamic profile at the protein level.

Schizophrenia Proteomics Molecular Pharmacology

Enhanced Aqueous Solubility of the Disodium Salt Formulation Compared to Parent Free Acid

The disodium salt of LY 379268 offers a significant advantage in aqueous solubility over the parent free acid compound. The disodium salt is soluble in water to at least 100 mM, whereas the free acid has a maximum solubility of approximately 20 mM in water . This represents a 5-fold improvement in water solubility.

Formulation Science In Vivo Dosing Chemical Properties

Recommended Research Applications for LY 379268 Disodium Salt Based on Differential Evidence


Investigating mGlu3 Receptor-Specific Neuroprotective Mechanisms

Based on its high potency and established in vivo activity, LY 379268 disodium salt is an ideal tool for probing the distinct role of mGlu3 receptors in neuroprotection. A seminal study using mGlu2 and mGlu3 knockout mice demonstrated that systemic administration of LY 379268 protects striatal neurons against NMDA toxicity in an mGlu3-dependent manner, as protection was lost in mGlu3−/− mice . This specific, mechanistic insight makes the compound uniquely valuable for research focused on mGlu3-mediated neuroprotective pathways.

Delineating mGlu2/3-Mediated Pathways in Schizophrenia Models Beyond Class-Wide Effects

Unlike its analog LY354740, LY 379268 has a unique and quantifiable effect on reversing elevated Rab GDI protein levels in a mouse model of schizophrenia . Researchers aiming to explore molecular pathways associated with this protein or to differentiate between the pharmacodynamic profiles of mGlu2/3 agonists should prioritize LY 379268. Its use can help elucidate mechanisms of action beyond general mGlu2/3 activation.

Conducting High-Dose or Aqueous-Sensitive In Vivo CNS Studies

For studies requiring high systemic doses, chronic oral administration, or experimental models sensitive to organic co-solvents, the disodium salt formulation of LY 379268 is the preferred choice. Its superior aqueous solubility of 100 mM, which is 5-fold greater than the free acid, enables reliable preparation of concentrated and well-tolerated dosing solutions . This ensures that the pharmacological effects observed are due to the compound and not confounded by formulation artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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